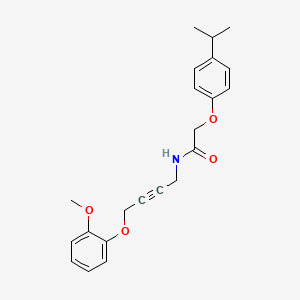

2-(4-isopropylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide

Description

2-(4-isopropylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a synthetic acetamide derivative featuring a unique combination of substituents:

- A 4-isopropylphenoxy group attached to the acetamide carbonyl.

- A but-2-yn-1-yl linker substituted with a 2-methoxyphenoxy group at the terminal nitrogen.

Properties

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-(4-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-17(2)18-10-12-19(13-11-18)27-16-22(24)23-14-6-7-15-26-21-9-5-4-8-20(21)25-3/h4-5,8-13,17H,14-16H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRNAOXDDJOART-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCC#CCOC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification of 4-Isopropylphenol

4-Isopropylphenol reacts with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form 2-(4-isopropylphenoxy)acetyl chloride. This method aligns with protocols for analogous phenoxyacetamide syntheses.

Reaction Conditions :

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Base : Potassium carbonate (2.5 equiv).

- Temperature : 0°C to room temperature, 12–24 hours.

Mechanism :

$$

\text{4-Isopropylphenol} + \text{ClCH}2\text{COCl} \xrightarrow{\text{K}2\text{CO}3} \text{2-(4-Isopropylphenoxy)acetyl chloride} + \text{KCl} + \text{CO}2

$$

Alternative Routes

- Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-isopropylphenol with ethyl glycolate, followed by hydrolysis.

Synthesis of 4-(2-Methoxyphenoxy)but-2-yn-1-amine

Propargylation of 2-Methoxyphenol

2-Methoxyphenol reacts with propargyl bromide under basic conditions to form 2-methoxyphenoxypropyne.

Reaction Conditions :

Mechanism :

$$

\text{2-Methoxyphenol} + \text{HC≡CCH}_2\text{Br} \xrightarrow{\text{Base}} \text{2-Methoxyphenoxypropyne} + \text{HBr}

$$

Introduction of the Amine Group

The terminal alkyne is converted to the primary amine via a Gabriel synthesis or Curtius rearrangement.

Gabriel Synthesis Protocol :

- React propargyl ether with phthalimide potassium in DMF.

- Hydrolyze with hydrazine to yield the primary amine.

Mechanism :

$$

\text{2-Methoxyphenoxypropyne} + \text{Phthalimide-K}^+ \rightarrow \text{Phthalimide-protected amine} \xrightarrow{\text{NH}2\text{NH}2} \text{4-(2-Methoxyphenoxy)but-2-yn-1-amine}

$$

Amide Coupling

The final step involves reacting 2-(4-isopropylphenoxy)acetyl chloride with 4-(2-methoxyphenoxy)but-2-yn-1-amine.

Reaction Conditions :

- Solvent : DCM or THF.

- Base : Triethylamine (TEA) or pyridine (2.0 equiv).

- Temperature : 0°C to room temperature, 4–6 hours.

Mechanism :

$$

\text{2-(4-Isopropylphenoxy)acetyl chloride} + \text{4-(2-Methoxyphenoxy)but-2-yn-1-amine} \xrightarrow{\text{TEA}} \text{Target Acetamide} + \text{HCl}

$$

Purification and Characterization

Flash Chromatography

Purify the crude product using silica gel chromatography with a gradient of DCM:MeOH (95:5 to 90:10).

Analytical Validation

- NMR Spectroscopy : Confirm proton environments (e.g., alkyne proton at δ 2.5–3.0 ppm, amide proton at δ 6.5–7.5 ppm).

- HPLC : Purity >98% with a C18 column (acetonitrile:water = 70:30).

- Mass Spectrometry : Expected [M+H]⁺ = 410.2 g/mol.

Challenges and Optimization

- Alkyne Stability : Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Amine Sensitivity : Protect the amine with Boc groups during earlier steps if side reactions occur.

- Scalability : Replace propargyl bromide with propargyl mesylate for higher yields in etherification.

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Stepwise Coupling | 45–55% | High purity, minimal side products | Lengthy (4–5 steps) |

| One-Pot Alkynylation | 35–40% | Reduced purification steps | Lower regioselectivity |

| Solid-Phase Synthesis | 50–60% | Automated, high throughput | Requires specialized equipment |

Industrial Applications and Patent Landscape

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The phenoxy groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The acetylenic bond in the but-2-yn-1-yl group can be reduced to form the corresponding alkene or alkane.

Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products

Oxidation: Quinones or phenolic derivatives.

Reduction: Alkenes or alkanes.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of phenoxy and acetamide groups has been associated with the inhibition of tumor cell growth. Studies have shown that derivatives of phenoxyacetic acids can disrupt cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of signaling cascades involved in cell survival and death .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored in several studies. Inflammation is a critical factor in numerous chronic diseases, and compounds that can modulate inflammatory pathways are of great interest. Preliminary findings suggest that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .

Neuroprotective Properties

There is a growing body of evidence suggesting that compounds with phenolic structures may offer neuroprotective benefits. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role in neuronal damage. The antioxidant properties attributed to phenolic compounds could be beneficial in mitigating neurodegeneration .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and acetamide groups may interact with enzymes or receptors, modulating their activity. The acetylenic bond in the but-2-yn-1-yl group can also participate in covalent bonding with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Comparisons

Key Observations :

- Rigidity vs.

- Lipophilicity: The 4-isopropylphenoxy group likely increases lipophilicity compared to fluorophenoxy () or thiadiazole-thioether groups (), which may enhance blood-brain barrier penetration or tissue distribution.

- Melting Points : Thiadiazole-containing analogs () exhibit higher melting points (135–170°C) than aliphatic or fluorinated derivatives (: 75–84°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding via thiadiazole).

Insights :

- The target compound’s synthesis may involve coupling a bromoacetamide intermediate with a 4-(2-methoxyphenoxy)but-2-yn-1-amine, analogous to methods in and .

- Steric hindrance from the isopropyl group could reduce yields compared to less bulky substituents (e.g., methyl or ethyl in ).

Pharmacological and Toxicity Profiles

- Hypoglycemic Activity: highlights that acetamides with thiazolidinedione moieties exhibit significant hypoglycemic effects, suggesting that the target compound’s 2-methoxyphenoxy group (a bioisostere of thiazolidinedione) may confer similar activity .

Q & A

Basic: How can researchers optimize the multi-step synthesis of 2-(4-isopropylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide?

Methodological Answer:

The synthesis typically involves:

Coupling of 4-isopropylphenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to form 2-(4-isopropylphenoxy)acetyl chloride.

Amide bond formation with 4-(2-methoxyphenoxy)but-2-yn-1-amine, using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in DCM at 0–5°C to minimize side reactions.

Purification via column chromatography (silica gel, hexane:ethyl acetate gradient) and recrystallization from ethanol.

Key Considerations:

- Monitor reaction progress with TLC (hexane:ethyl acetate, 9:3 v/v) .

- Control temperature during amide coupling to prevent alkyne degradation .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Verify the presence of the alkyne proton (δ ~2.5 ppm), methoxy group (δ ~3.8 ppm), and acetamide carbonyl (δ ~170 ppm). Compare with simulated spectra from computational tools (e.g., ACD/Labs) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches .

Basic: How should researchers design initial biological activity screening for this compound?

Methodological Answer:

- In vitro assays :

- Enzyme inhibition : Test against COX-2 or kinases (IC₅₀ determination via fluorescence polarization).

- Cell viability : Use MTT assays in cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations.

- Control compounds : Include structurally similar analogs (e.g., brominated or chlorinated derivatives) to establish baseline activity .

Advanced: How can structure-activity relationship (SAR) studies be conducted to improve target affinity?

Methodological Answer:

- Modify substituents :

- Replace the isopropyl group with tert-butyl (increased lipophilicity) or trifluoromethyl (electron-withdrawing effects).

- Vary the methoxy group position on the phenoxy moiety (ortho vs. para).

- Assay design : Compare binding affinities (Kd) via surface plasmon resonance (SPR) or radioligand displacement assays.

- Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding pocket interactions .

Advanced: What mechanistic studies are needed to elucidate its interaction with inflammatory pathways?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated macrophages to identify downregulated cytokines (e.g., TNF-α, IL-6).

- Western blotting : Quantify phosphorylation levels of NF-κB or MAPK pathway proteins.

- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ligands) to assess receptor occupancy in immune cells .

Advanced: How can researchers address challenges in quantifying trace impurities during synthesis?

Methodological Answer:

- HPLC-DAD/MS : Use a C18 column (gradient: 0.1% formic acid in H₂O:ACN) to separate impurities. Calibrate with spiked standards.

- Limit of detection (LOD) : Validate at 0.1% w/w for genotoxic impurities (e.g., residual chloroacetyl chloride).

- Stability-indicating methods : Stress testing under heat (40°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products .

Advanced: What strategies mitigate alkyne instability during long-term storage?

Methodological Answer:

- Storage conditions : Use amber vials under argon at –20°C. Add stabilizers (e.g., BHT at 0.01% w/v) to prevent oxidation.

- Periodic analysis : Monitor alkyne integrity via ¹H NMR (disappearance of δ ~2.5 ppm signal) every 6 months.

- Lyophilization : For aqueous solutions, lyophilize with trehalose (1:1 molar ratio) to preserve structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.